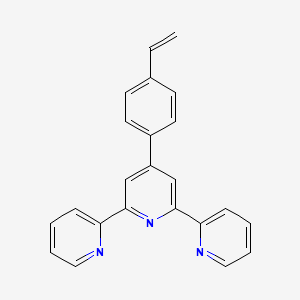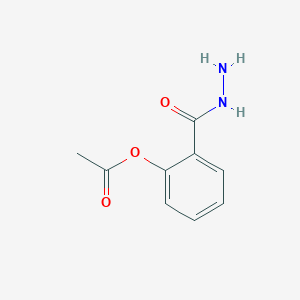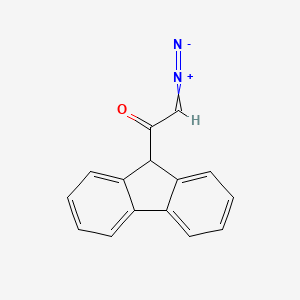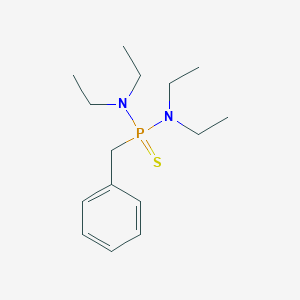
1H-Indole, 1,4-dimethyl-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1,4-dimethyl-5-nitro- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of methyl and nitro groups to the indole structure can enhance its biological activity and chemical reactivity.
Preparation Methods
The synthesis of 1H-Indole, 1,4-dimethyl-5-nitro- typically involves the nitration of 1,4-dimethylindole. One common method is the reaction of 1,4-dimethylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to achieve the desired product . Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
1H-Indole, 1,4-dimethyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions include amino, nitroso, and halogenated derivatives.
Scientific Research Applications
1H-Indole, 1,4-dimethyl-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its antiviral and anticancer properties.
Medicine: Research into its potential therapeutic uses, such as antiviral and anticancer agents, is ongoing.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1,4-dimethyl-5-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can bind to multiple receptors, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
1H-Indole, 1,4-dimethyl-5-nitro- can be compared with other indole derivatives such as:
1H-Indole, 1,5-dimethyl-: Similar in structure but with different substitution patterns, leading to variations in biological activity.
1H-Indole, 4-methyl-: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
The uniqueness of 1H-Indole, 1,4-dimethyl-5-nitro- lies in its specific substitution pattern, which enhances its chemical reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
143797-99-3 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,4-dimethyl-5-nitroindole |
InChI |
InChI=1S/C10H10N2O2/c1-7-8-5-6-11(2)10(8)4-3-9(7)12(13)14/h3-6H,1-2H3 |
InChI Key |
VUJKPSOEFJZRLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B12551787.png)

![1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-](/img/structure/B12551805.png)



![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12551823.png)
methyl}-1,3,4-oxadiazole](/img/structure/B12551825.png)
![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)



![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)
![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
